molecular formula C33H24N4O2 B8269699 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile CAS No. 38272-92-3

4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile

Cat. No.: B8269699
CAS No.: 38272-92-3
M. Wt: 508.6 g/mol
InChI Key: WDVQKZCZCRVAPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

4,4’-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

4,4’-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile can be compared with other similar compounds, such as:

  • Tetrakis[(4-cyanophenoxy)methyl]methane
  • 4-[2,2-Bis[(4-cyanophenoxy)methyl]-3-(4-cyanophenyl)propyl]benzonitrile

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4,4’-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile lies in its specific arrangement of functional groups and its resulting chemical behavior .

Properties

IUPAC Name

4-[2,2-bis[(4-cyanophenoxy)methyl]-3-(4-cyanophenyl)propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4O2/c34-19-27-5-1-25(2-6-27)17-33(18-26-3-7-28(20-35)8-4-26,23-38-31-13-9-29(21-36)10-14-31)24-39-32-15-11-30(22-37)12-16-32/h1-16H,17-18,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVQKZCZCRVAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)C#N)(COC3=CC=C(C=C3)C#N)COC4=CC=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855362
Record name 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38272-92-3
Record name 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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